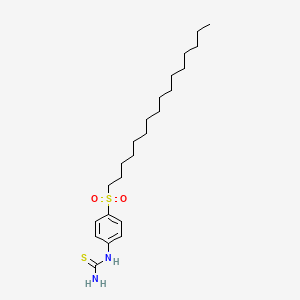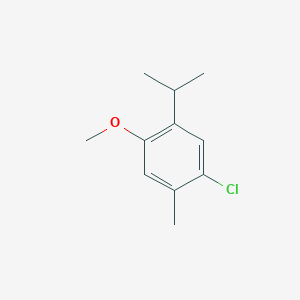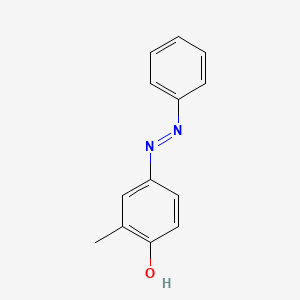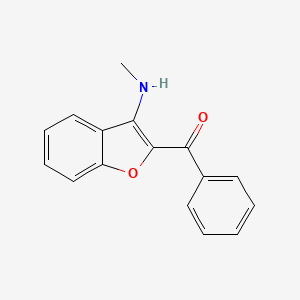
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is an organic compound characterized by the presence of a hexadecylsulfonyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea typically involves the reaction of 4-(hexadecylsulfonyl)aniline with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Preparation of 4-(Hexadecylsulfonyl)aniline: This intermediate is synthesized by reacting hexadecylsulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Formation of this compound: The prepared 4-(hexadecylsulfonyl)aniline is then reacted with thiourea in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonyl and thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiourea groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Dodecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a shorter alkyl chain.
1-(4-(Octadecylsulfonyl)-phenyl)-2-thiourea: Similar structure with a longer alkyl chain.
1-(4-(Hexadecylsulfonyl)-phenyl)-2-urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
1-(4-(Hexadecylsulfonyl)-phenyl)-2-thiourea is unique due to its specific combination of a hexadecylsulfonyl group and a thiourea moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H40N2O2S2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(4-hexadecylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C23H40N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(26,27)22-18-16-21(17-19-22)25-23(24)28/h16-19H,2-15,20H2,1H3,(H3,24,25,28) |
Clé InChI |
HCGOHCAOJSIHNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)




![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)




![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)


